KB02-JQ1

BRD4 PROTAC Epigenetics

KB02-JQ1 uniquely degrades BRD4 via covalent DCAF16 recruitment, sparing BRD2/3 unlike pan-BET degraders. This paralog selectivity eliminates confounding transcriptional feedback, enabling precise BRD4 loss-of-function studies. Researchers requiring durable, isoform-specific degradation and reduced cytotoxicity should choose this PROTAC for target validation in oncology and epigenetics.

Molecular Formula C38H43Cl2N7O6S
Molecular Weight 796.8 g/mol
Cat. No. B10821872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKB02-JQ1
Molecular FormulaC38H43Cl2N7O6S
Molecular Weight796.8 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCNC(=O)COC4=CC5=C(C=C4)N(CCC5)C(=O)CCl)C6=CC=C(C=C6)Cl)C
InChIInChI=1S/C38H43Cl2N7O6S/c1-23-24(2)54-38-35(23)36(26-6-8-28(40)9-7-26)43-30(37-45-44-25(3)47(37)38)20-32(48)41-12-15-51-17-18-52-16-13-42-33(49)22-53-29-10-11-31-27(19-29)5-4-14-46(31)34(50)21-39/h6-11,19,30H,4-5,12-18,20-22H2,1-3H3,(H,41,48)(H,42,49)/t30-/m0/s1
InChIKeyXIYYDTXOEVAZGI-PMERELPUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KB02-JQ1 (CAS 2384184-44-3): A Covalent PROTAC Molecular Glue for Selective BRD4 Degradation in Epigenetic Research and Targeted Protein Degradation Studies


N-[2-[2-[2-[[2-[[1-(2-chloroacetyl)-3,4-dihydro-2H-quinolin-6-yl]oxy]acetyl]amino]ethoxy]ethoxy]ethyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide, commonly designated KB02-JQ1 (CAS 2384184-44-3), is a heterobifunctional proteolysis-targeting chimera (PROTAC) that functions as a molecular glue degrader. It is composed of the BET bromodomain inhibitor (+)-JQ1 conjugated via a PEG-based linker to KB02, a chloroacetamide-containing electrophilic fragment that covalently engages the E3 ubiquitin ligase substrate receptor DCAF16 (DDB1- and CUL4-associated factor 16). This covalent recruitment mechanism enables the selective, ubiquitin-proteasome-dependent degradation of BRD4 while sparing the closely related paralogs BRD2 and BRD3. [1] The compound is supplied as a solid with purity typically ≥95% and is soluble in DMSO for in vitro applications.

KB02-JQ1: Why Standard BRD4 Inhibitors and Pan-BET PROTACs Cannot Substitute for This Covalent, Isoform-Selective Degrader


KB02-JQ1 occupies a distinct mechanistic niche that prevents its functional substitution by conventional BRD4 inhibitors or even by other PROTAC-based BET degraders. Standard inhibitors such as (+)-JQ1 merely occupy the bromodomain acetyl-lysine binding pocket, leaving the scaffolding functions of BRD4 intact and often eliciting compensatory transcriptional feedback. Pan-BET PROTACs (e.g., ARV-771, MZ1, dBET1) recruit cereblon or VHL E3 ligases non-covalently to degrade BRD2, BRD3, and BRD4 indiscriminately, which can confound target-specific phenotypic interpretation and may introduce broader toxicity profiles. In contrast, KB02-JQ1 employs a covalent chloroacetamide warhead to modify cysteine residues on DCAF16, a mechanism that supports sustained target engagement and degradation durability while conferring paralog selectivity for BRD4 over BRD2/3. [1] These covalent and isoform-selective features are absent in reversible, pan-selective alternatives, rendering KB02-JQ1 uniquely suited for experiments requiring precise dissection of BRD4-specific biology without confounding degradation of BRD2 or BRD3.

KB02-JQ1 Quantitative Evidence Guide: Head-to-Head Differentiation from Inhibitors and Alternative PROTACs


Isoform-Selective Degradation of BRD4 with Complete Sparing of BRD2 and BRD3 Versus Pan-BET PROTACs

KB02-JQ1 selectively degrades BRD4 without affecting BRD2 or BRD3 protein levels, a profile that distinguishes it from pan-BET degraders such as ARV-771, MZ1, and dBET1, which induce degradation of multiple BET family members. In HEK293T cells treated with KB02-JQ1 (5–40 μM for 24 hours), immunoblotting revealed concentration-dependent depletion of endogenous BRD4, whereas BRD2 and BRD3 levels remained unchanged. [1] In contrast, ARV-771 exhibits Kd values of 34 nM, 4.7 nM, 8.3 nM, 7.6 nM, 9.6 nM, and 7.6 nM for BRD2(1), BRD2(2), BRD3(1), BRD3(2), BRD4(1), and BRD4(2), respectively, demonstrating pan-BET engagement. Similarly, MZ1 retains high affinity for BRD2, BRD3, and BRD4 bromodomains. This isoform selectivity enables BRD4-specific functional interrogation unattainable with pan-BET degraders.

BRD4 PROTAC Epigenetics

Covalent E3 Ligase Engagement via DCAF16 Modification Versus Reversible Recruitment by Standard PROTACs

KB02-JQ1 covalently modifies DCAF16, a mechanism that contrasts with the reversible, non-covalent E3 ligase recruitment employed by VHL- or cereblon-based PROTACs such as ARV-771, MZ1, and dBET1. Competitive activity-based protein profiling (ABPP) in HEK293T cells demonstrated that KB02-JQ1 (20 μM) produces ~40% engagement of the DCAF16 peptide (aa 168–184) containing cysteines 173 and 177–179. [1] This covalent interaction is essential for degradation activity, as BRD4 degradation was substantially blocked in DCAF16 knockout cells and was not observed when cells were treated with the separate components KB02 and JQ1 individually. [1] In contrast, ARV-771, MZ1, and dBET1 rely on reversible binding to cereblon or VHL, which may exhibit different kinetics of ternary complex formation and degradation persistence. The covalent nature of KB02-JQ1-DCAF16 interaction provides a sustained E3 ligase engagement that may enhance degradation durability.

DCAF16 covalent E3 ligase

Enhanced Degradation Durability via Covalent DCAF16 Engagement Relative to Reversible Inhibitors

The covalent modification of DCAF16 by KB02-JQ1 is reported to improve the durability of BRD4 degradation compared to reversible inhibitors. While the primary literature demonstrates that only ~40% of DCAF16 requires modification to support BRD4 degradation, this fractional engagement may allow sustained proteasomal targeting without saturating or fully inhibiting the E3 ligase's endogenous function. [1] Vendor characterizations further assert that this covalent mechanism can improve the persistence of protein degradation in biological systems. In contrast, reversible BRD4 inhibitors such as (+)-JQ1 (IC50 ~77 nM for BRD4 BD1) [2] provide only transient target occupancy, requiring continuous exposure to maintain inhibition. This durability advantage positions KB02-JQ1 as a preferred tool for experiments requiring sustained BRD4 depletion, such as long-term gene expression studies or chronic treatment models.

durability degradation persistence

Reduced Cytotoxicity Profile Compared to Alternative Electrophilic PROTAC KB02-SLF

KB02-JQ1 exhibits a rightward shift in cytotoxicity relative to the structurally related electrophilic PROTAC KB02-SLF, which targets FKBP12 using the same KB02 E3 ligase ligand. In HEK293T cell viability assays, KB02-JQ1 displayed an IC50 > 50 μM, whereas KB02-SLF showed an IC50 of 14 ± 1.1 μM. [1] This 3.6-fold or greater difference in cytotoxic potency indicates that KB02-JQ1 exerts less general cellular toxicity at concentrations required for BRD4 degradation (20–40 μM). The reduced cytotoxicity may stem from differential cellular uptake, intracellular distribution, or distinct downstream consequences of BRD4 versus FKBP12 degradation. This property is particularly advantageous for experiments requiring higher compound concentrations or extended exposure times, as it minimizes confounding effects from compound-induced cell stress or death.

cytotoxicity PROTAC selectivity

Optimal Scientific and Industrial Use Cases for KB02-JQ1 Based on Its Differentiated Covalent, Isoform-Selective Degradation Profile


Dissecting BRD4-Specific Transcriptional Functions in the Presence of Intact BRD2 and BRD3

KB02-JQ1 is ideally suited for functional genomics and epigenetics studies requiring selective ablation of BRD4 without perturbing BRD2 or BRD3. In experiments such as RNA-seq, ChIP-seq, or reporter assays, the use of pan-BET degraders (e.g., ARV-771, MZ1) or inhibitors (e.g., JQ1) can confound interpretation due to simultaneous suppression of multiple BET proteins. KB02-JQ1 treatment (5–40 μM, 24 h) in HEK293T or other BRD4-expressing cell lines enables clean, BRD4-restricted loss-of-function analysis. [1] This specificity is essential for deconvoluting the distinct and overlapping roles of BET family members in gene regulation, development, and disease progression.

Investigating Covalent E3 Ligase Engagement as a Degradation Durability Strategy

KB02-JQ1 serves as a powerful chemical probe for studying the pharmacological consequences of covalent versus non-covalent E3 ligase recruitment in targeted protein degradation. The compound's ability to covalently modify DCAF16 (~40% engagement at 20 μM) [1] provides a platform for comparative analyses of degradation kinetics, ternary complex stability, and resistance to washout. Researchers can employ KB02-JQ1 alongside reversible PROTACs (e.g., VHL- or cereblon-based degraders) to quantify differences in degradation durability, dose-response relationships, and the emergence of compensatory mechanisms over extended time courses. Such studies inform the rational design of next-generation degraders with optimized pharmacodynamics.

Long-Term Cellular Assays Requiring Sustained BRD4 Depletion with Minimal Cytotoxicity

The covalent mechanism and favorable cytotoxicity profile of KB02-JQ1 (IC50 > 50 μM vs. 14 ± 1.1 μM for KB02-SLF) [1] make it a preferred choice for chronic treatment paradigms. Experiments such as multi-day differentiation protocols, long-term proliferation assays, or extended gene expression time courses benefit from sustained BRD4 degradation without the need for frequent media replenishment or the confounding effects of cumulative toxicity. The reduced cytotoxicity at degradation-effective concentrations (20–40 μM) [1] further ensures that observed phenotypes are attributable to BRD4 loss rather than compound-induced cellular stress.

Validation of BRD4 as a Therapeutic Target in Disease Models Requiring Isoform-Specific Depletion

KB02-JQ1 is a valuable tool for target validation studies in oncology and inflammation research where BRD4-selective degradation is hypothesized to confer therapeutic benefit while minimizing on-target toxicities associated with pan-BET inhibition. In cancer cell lines or primary cells, KB02-JQ1 enables researchers to assess whether BRD4-specific degradation phenocopies the anti-proliferative or anti-inflammatory effects of pan-BET degraders, thereby clarifying the contribution of BRD2 and BRD3 to therapeutic index. [1] The compound's demonstrated BRD4 selectivity and degradation durability support its use in both in vitro and in vivo preclinical models to establish proof-of-concept for BRD4-targeted interventions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for KB02-JQ1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.